2-Methyl-1,4-dinitropyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,4-dinitropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-4-2-5(7(9)10)3-6(4)8(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMLSTGUJYUCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226114 | |
| Record name | 2-Methyl-1,4-dinitropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75142-42-6 | |
| Record name | 2-Methyl-1,4-dinitropyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075142426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC325320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1,4-dinitropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-1,4-DINITROPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGL27UH79H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Methodologies for 2 Methyl 1,4 Dinitropyrrole
Direct Nitration Approaches to Pyrroles and Pyrrole (B145914) Derivatives
Direct nitration is a fundamental method for introducing nitro groups onto the pyrrole ring. As an electron-rich aromatic system, pyrrole is highly reactive towards electrophilic substitution, but this reactivity also makes it susceptible to polymerization and oxidation under strongly acidic conditions typically used for nitration. uobaghdad.edu.iqpageplace.de Consequently, modified and milder nitrating agents are often necessary. uobaghdad.edu.iq
The nitration of unsubstituted pyrrole with acetyl nitrate (B79036) typically yields 2-nitropyrrole as the major product and 3-nitropyrrole (B1211435) as a minor product. chemistry-chemists.comrushim.ru Further treatment can lead to dinitrated products. chemistry-chemists.com
Regioselective Control in Pyrrole Nitration
Controlling the position of nitration (regioselectivity) on the pyrrole ring is a significant challenge. Electrophilic attack generally occurs preferentially at the C2 position (alpha to the nitrogen) because the resulting cationic intermediate is more resonance-stabilized than the intermediate formed from attack at the C3 position. uobaghdad.edu.iq For unsubstituted pyrrole, nitration with acetyl nitrate results in a product ratio of approximately 4:1 in favor of the 2-nitro isomer over the 3-nitro isomer. rushim.ru
Achieving nitration at less favored positions often requires strategic use of protecting groups or specific reaction conditions. For instance, introducing a bulky protecting group on the nitrogen, such as a phenylsulfonyl group, can alter the substitution pattern, sometimes favoring the C3 position. cdnsciencepub.com Recent methods have also explored radical nitration using sodium nitrite (B80452) (NaNO₂) and an oxidant like K₂S₂O₈, which has shown to selectively produce 3-nitropyrrole from unsubstituted pyrrole. researchgate.net
Influence of Substituents on Nitration Patterns
The presence of substituents on the pyrrole ring profoundly influences the position of subsequent electrophilic attacks. The interplay between the directing effect of the pyrrole nitrogen and the existing substituent determines the final isomeric distribution of products. uobaghdad.edu.iqpearson.com
An activating group, such as the methyl group in 2-methylpyrrole, reinforces the inherent preference for electrophilic attack at the vacant C5 position. Conversely, deactivating groups, like an acetyl group at C2, direct incoming electrophiles primarily to the C4 position and secondarily to the C5 position. cdnsciencepub.com In the case of 1-methylpyrrole, nitration yields a mixture of 2-nitro and 3-nitro isomers, with the α-directing effect of the nitrogen being even less pronounced than in unsubstituted pyrrole. cdnsciencepub.comingentaconnect.com When nitrating 2-acetyl-1-methylpyrrole, the major product is 2-acetyl-4-nitro-1-methylpyrrole, with the 5-nitro isomer being formed in a smaller proportion. cdnsciencepub.com
Optimization of Nitrating Systems and Conditions
To circumvent the issues of polymerization and low yields associated with traditional strong acid nitration (e.g., nitric acid/sulfuric acid), various optimized systems have been developed.
A common and effective reagent is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. rushim.ru This reagent is milder and often used at low temperatures to control the reaction. chemistry-chemists.com For the synthesis of more highly nitrated pyrroles, such as trinitro and tetranitro derivatives, nitrating systems employing metal nitrates (e.g., KNO₃, NaNO₃) in concentrated sulfuric acid have proven effective. chemrxiv.org These systems allow for the in-situ generation of nitric acid and can be more controllable and less hazardous than mixed acid conditions. chemrxiv.org The choice of solvent, temperature, and reaction time are critical parameters that must be fine-tuned to maximize the yield of the desired product and minimize side reactions. nih.govnih.gov
Table 1: Comparison of Nitrating Conditions for Pyrrole Derivatives
| Substrate | Nitrating Agent | Conditions | Major Products | Reference |
|---|---|---|---|---|
| Pyrrole | Acetyl nitrate | Acetic anhydride, -10°C | 2-Nitropyrrole, 3-Nitropyrrole | chemistry-chemists.com |
| 1-Methylpyrrole | Nitric acid / Acetic anhydride | - | 2-Nitro-1-methylpyrrole, 3-Nitro-1-methylpyrrole | cdnsciencepub.com |
| 2-Acetylpyrrole | Nitric acid / Acetic anhydride | - | 2-Acetyl-4-nitropyrrole, 2-Acetyl-5-nitropyrrole | cdnsciencepub.com |
| 1-Methylpyrrole | KNO₃ / H₂SO₄ | 0°C, 5h | 1-Methyl-2,4-dinitropyrrole, 1-Methyl-2,5-dinitropyrrole | chemrxiv.org |
Multi-Component Reactions for Pyrrole Ring Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical route to complex molecules, including pyrrole derivatives. tcichemicals.comrug.nlfrontiersin.org These methods are central to green chemistry as they reduce the number of synthetic steps and minimize waste. researchgate.net
Several classical MCRs are used to synthesize the pyrrole core:
Paal-Knorr Synthesis: This is a straightforward reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849) to form a pyrrole. acs.orgsemanticscholar.orgresearchgate.net The reaction is often catalyzed by acid and involves the loss of two water molecules. acs.org
Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-halo ketone with a β-keto ester and ammonia or a primary amine. semanticscholar.orgnih.gov
Van Leusen Reaction: This involves the reaction of an aldehyde with a compound having an active methylene (B1212753) group and tosylmethyl isocyanide (TosMIC) to construct the pyrrole ring. chim.it
More recently, four-component reactions have been developed. For example, the one-pot cyclocondensation of an amine, an aldehyde, a dialkyl acetylenedicarboxylate, and a nitroalkane can produce highly substituted pyrroles. researchgate.net While no specific MCR has been documented for the direct synthesis of 2-Methyl-1,4-dinitropyrrole, these methods are highly valuable for creating substituted pyrrole precursors which could then undergo further functionalization. rsc.org
Derivatization and Functionalization from Precursor Pyrroles
The synthesis of this compound can be achieved by modifying existing precursor molecules. A notable pathway involves the reaction between two common food additives, sorbic acid and sodium nitrite. This interaction leads to the formation of the mutagenic compound this compound. nih.gov
A more conventional synthetic approach would begin with a pre-formed methyl-substituted pyrrole, followed by nitration. The logical precursor would be 2-methylpyrrole. Based on the principles of electrophilic substitution on substituted pyrroles, the nitration of 2-methylpyrrole would be expected to occur at the C5 and C4 positions. Subsequent nitration of the resulting mononitro-2-methylpyrrole would lead to the dinitrated product. Given the activating nature of the methyl group and the deactivating nature of the first nitro group, careful control of reaction conditions would be essential to achieve the desired 1,4-dinitration pattern.
Modern Synthetic Advancements and Green Chemistry Principles
Modern synthetic chemistry emphasizes the development of environmentally benign processes, a concept known as green chemistry. acs.org This approach seeks to use less hazardous materials, reduce waste, and improve energy efficiency.
In the context of pyrrole synthesis, green chemistry principles are being applied through several strategies:
Use of Green Solvents: Replacing traditional volatile and toxic organic solvents with water or water-ethanol mixtures is a key advancement. nih.gov
Catalyst-Free and Solvent-Free Reactions: The Paal-Knorr reaction has been adapted to proceed without any solvent or catalyst, for instance, by simply heating a mixture of 2,5-hexanedione (B30556) and an aniline (B41778) derivative, offering high atom economy. acs.orgacs.org
Heterogeneous Catalysis: Using solid-supported catalysts, such as silica-supported ceric ammonium (B1175870) nitrate (CAN-SiO₂), facilitates the synthesis of pyrroles through MCRs. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, which is both cost-effective and environmentally friendly. chim.itresearchgate.net
Photocatalysis: Recent research has explored the use of photocatalysts for nitration reactions under acid-free conditions, such as using choline (B1196258) nitrate as the nitrating agent with a Pd@C₃N₄ photocatalyst. researchgate.net
Eco-Friendly Reagents: The use of metal nitrate/sulfuric acid systems for nitration is considered a greener alternative to mixed acid, as it avoids the production of nitrogen oxides upon heating and uses more stable, less hazardous nitrate salts. chemrxiv.org
These modern approaches provide pathways to synthesize pyrrole precursors and their derivatives, including those like this compound, with a reduced environmental footprint.
Catalytic Methodologies in Dinitropyrrole Synthesis
The synthesis of dinitropyrroles, including this compound, has benefited from the exploration of advanced catalytic systems designed to improve reaction efficiency and selectivity under milder conditions. These methodologies are pivotal in moving away from harsh, stoichiometric reagents.
Recent research has demonstrated an acid-free synthesis of 2,4-dinitropyrrole using a photocatalytic approach. researchgate.net This method employs a palladium-supported graphitic carbon nitride (Pd@C3N4) photocatalyst with choline nitrate serving as both a reactant and an environmentally benign solvent. researchgate.net The use of photocatalysts represents a promising strategy for reducing nitrate contaminants through light-driven reduction to nitrogen gas, a principle that has been adapted for synthetic purposes. researchgate.net
While direct catalytic synthesis of this compound is a specific area, broader advancements in catalytic pyrrole synthesis inform potential routes. Sustainable iridium-catalyzed methods have been developed to construct the pyrrole ring from secondary alcohols and amino alcohols, eliminating hydrogen gas as the only byproduct. nih.gov This approach is noted for its tolerance of a wide variety of functional groups and its efficiency under mild conditions. nih.gov Heterogeneous catalysts, such as iridium supported on nitrogen and phosphorus-functionalized activated carbon, have also been successfully used for pyrrole synthesis in the aqueous phase. dtu.dk
Furthermore, both Brønsted and Lewis acids, including solid acid catalysts like clays (B1170129) (montmorillonite KSF) and silica (B1680970) sulfuric acid, have proven effective in catalyzing pyrrole synthesis, often offering advantages like simple workup and catalyst recovery. mdpi.com
Table 1: Overview of Catalytic Methodologies in Pyrrole and Dinitropyrrole Synthesis
| Catalyst System | Substrates | Product Type | Key Features | Reference |
| Pd@C3N4 (Photocatalyst) | Pyrrole, Choline Nitrate | 2,4-Dinitropyrrole | Acid-free; Choline nitrate as green solvent/reagent | researchgate.net |
| Iridium Complex | Secondary Alcohols, Amino Alcohols | Substituted Pyrroles | Sustainable; Eliminates H2 gas; Mild conditions | nih.gov |
| Ir on N,P-Carbon | 1-Phenylethanol, Ethanolamine | 2-Phenylpyrrole | Heterogeneous; Aqueous phase; Good selectivity | dtu.dk |
| Montmorillonite KSF | γ-Diketones, Amines | Substituted Pyrroles | Solid acid catalyst; High activity at room temperature | mdpi.com |
Solvent-Free and Aqueous Medium Approaches
The development of environmentally friendly synthetic protocols is a major focus in modern chemistry. For this compound and related compounds, this involves minimizing or eliminating hazardous organic solvents and exploring aqueous or solvent-free reaction conditions.
The formation of this compound from the reaction of sorbic acid and sodium nitrite typically occurs in an aqueous medium. researchgate.netacs.orgresearchgate.net A kinetic study of this reaction was performed in water/dioxane mixtures, highlighting the role of the aqueous environment in the compound's formation and subsequent decomposition. researchgate.net The reaction conditions, particularly pH, are critical, with maximal mutagenic activity (indicative of product formation) observed in a pH range of 3.5-4.2. researchgate.net
Innovations in green chemistry have led to explicit acid-free and aqueous-based methods for related syntheses. The photocatalytic synthesis of 2,4-dinitropyrrole, for instance, utilizes choline nitrate, which acts as a safe and eco-friendly solvent. researchgate.net Similarly, the use of magnetic catalysts, such as Fe3O4@Phen@Cu, has been shown to promote the synthesis of heterocyclic compounds like 1,4-dihydropyridines in aqueous solutions at low temperatures, offering a reusable and easily separable catalytic system. jsynthchem.com
Solvent-free approaches are also gaining traction. Although not yet specifically documented for this compound, a mechanochemical, solvent-free protocol for the Rh-catalyzed C-H methylation of arenes has been reported. diva-portal.org This method, using simple pestle-and-mortar grinding for reagent mixing and activation, offers the sustainability benefits of ball milling without specialized equipment and significantly reduces waste compared to solution-based syntheses. diva-portal.org Such strategies highlight a viable path toward greener syntheses for a wide range of chemical compounds.
Table 2: Green Synthetic Approaches Relevant to Dinitropyrroles
| Approach | Reaction/Target | Solvent/Conditions | Key Advantages | Reference |
| Aqueous Reaction | Sorbic Acid + Sodium Nitrite -> this compound | Water/Dioxane | Mimics formation conditions in food products | researchgate.net, researchgate.net |
| Photocatalysis in Green Solvent | Pyrrole -> 2,4-Dinitropyrrole | Choline Nitrate | Environmentally friendly solvent and reactant; Acid-free | researchgate.net |
| Aqueous Catalysis | Alcohols + Amino Alcohols -> Pyrroles | Water | Use of heterogeneous, recyclable catalyst | dtu.dk |
| Solvent-Free Mechanochemistry | Arene C-H Methylation | Solvent-free; Grinding & heating | Avoids toxic solvents; Reduced waste; Simple procedure | diva-portal.org |
Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1,4 Dinitropyrrole
Electrophilic Aromatic Substitution Pathways
Detailed experimental studies on the electrophilic aromatic substitution (EAS) of 2-Methyl-1,4-dinitropyrrole are not extensively documented in publicly available literature. However, a theoretical analysis based on the fundamental principles of organic chemistry can predict its reactivity and regioselectivity.
The pyrrole (B145914) ring is inherently an electron-rich aromatic system, which typically undergoes electrophilic substitution preferentially at the C2 (α) position, and if that is blocked, at the C3 (β) position. In this compound, the C2 position is occupied by a methyl group. The remaining open positions for substitution are C3 and C5.
The directing effects of the existing substituents must be considered:
Methyl Group (at C2): The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. In a five-membered ring, this directs incoming electrophiles to the adjacent C3 position and the more distant C5 position.
N-Nitro Group (at N1): The nitro group at the nitrogen atom is a powerful electron-withdrawing group, deactivating the entire ring towards electrophilic attack.
C-Nitro Group (at C4): This nitro group is also strongly deactivating and acts as a meta-director. Relative to the C4 position, the C3 and C5 positions are ortho and meta, respectively.
The combined effect of these groups leads to a highly deactivated ring. The methyl group's activating effect is likely insufficient to overcome the strong deactivation by the two nitro groups. However, if a reaction were to occur, the regioselectivity would be determined by the least deactivated position. The methyl group directs towards C3 and C5, while the C4-nitro group strongly deactivates the C3 and C5 positions through resonance. Given the powerful deactivating nature of the nitro groups, electrophilic aromatic substitution on this compound is expected to be extremely difficult to achieve.
The presence of two nitro groups on the pyrrole ring has a profound deactivating effect on its reactivity towards electrophilic aromatic substitution. Both the N-nitro and C-nitro groups are strong electron-withdrawing groups, functioning through both inductive and resonance effects. They pull electron density out of the aromatic π-system, which reduces the nucleophilicity of the ring carbons.
An electrophile attacks the electron-rich π system of an aromatic ring. The significant reduction in electron density in this compound makes the ring much less attractive to incoming electrophiles. This deactivation increases the activation energy for the formation of the cationic intermediate (the arenium ion), thereby slowing down or preventing the reaction under standard electrophilic substitution conditions.
Nucleophilic Reactions and Transformations
The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack.
One significant reaction is its transformation in an aqueous medium upon interaction with a hydroxide ion (OH⁻). This nucleophilic attack leads to the loss of a nitrite (B80452) group and the formation of 5-methyl-3-nitro-1H-pyrrol-2-ol. nih.gov This product exists in equilibrium with its tautomer, 5-methyl-3-nitro-1H-pyrrol-2(5H)-one, which has been identified as an effective alkylating agent. nih.gov The reactivity of this compound in this context is attributed to the instability of the N-NO₂ bond. nih.gov This transformation is a key step in its mechanism of mutagenicity, as the resulting pyrrolone can alkylate nucleophilic sites on DNA. nih.gov
Another notable transformation is the reduction of one of its nitro groups. Studies on the metabolism of this compound by intestinal bacteria have shown that it can be transformed into 1-nitro-2-methyl-4-aminopyrrole. nih.gov This biotransformation is a nitroreduction reaction, demonstrating that the nitro groups are susceptible to reduction under anaerobic conditions by various bacterial strains. nih.gov
Decomposition and Stability Studies
The stability of this compound is influenced by environmental factors such as pH and the solvent system.
Kinetic studies have shown that the decomposition of this compound in the pH range of 6.0-9.5 occurs via a nucleophilic attack by hydroxide ions. researchgate.net The reaction follows second-order kinetics, being first-order with respect to both this compound and the hydroxide ion concentration. researchgate.netresearchgate.net
The rate equation for the decomposition is given by: r = kdec[OH⁻][NMP] where NMP represents this compound. researchgate.netresearchgate.net
The following table summarizes the kinetic data for the decomposition of this compound.
| Parameter | Value | Conditions |
| Rate Constant (kdec) | 42 ± 1 M⁻¹s⁻¹ | 37.5 °C |
| Activation Energy (Ea) | 94 ± 3 kJ mol⁻¹ | - |
Data sourced from a kinetic study of the decomposition reaction. researchgate.net
The relatively slow decomposition rate in the pH range of the stomach lining is consistent with the compound's observed low mutagenicity. researchgate.net
The stability of this compound is highly dependent on pH. As the decomposition pathway involves nucleophilic attack by hydroxide ions, the rate of decomposition increases with increasing pH (higher concentration of OH⁻). researchgate.netresearchgate.net
The effect of the solvent on the decomposition has been studied in water/dioxane mixtures in the pH range of 3.5-4.2. researchgate.net While the study confirmed the decomposition occurs through nucleophilic attack by OH⁻ ions, it was noted that there was no significant variation in the activation enthalpy (ΔH#) and activation entropy (ΔS#) with changes in the composition of the medium. researchgate.net
Alkylation Reactions and Mechanistic Intermediates
This compound (NMP) has been identified as a mutagenic compound, and its reactivity as an alkylating agent has been a subject of scientific investigation. nih.gov The alkylating capacity of NMP is not direct but proceeds through the formation of a more reactive intermediate. In an aqueous medium, the process is initiated by the addition of a hydroxide ion. This is followed by the loss of a nitrite group, leading to the formation of 5-methyl-3-nitro-1H-pyrrol-2-ol. nih.gov
This intermediate exists in equilibrium with its tautomer, 5-methyl-3-nitro-1H-pyrrol-2(5H)-one. It is this latter species that acts as the effective alkylating agent and is responsible for the genotoxic properties attributed to NMP. nih.gov The instability of the N-NO2 bond and its effect on the aromaticity of the pyrrole ring are key factors driving this reactivity. nih.gov
The alkylating potential of 5-methyl-3-nitro-1H-pyrrol-2(5H)-one has been demonstrated using 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophilic trap, which serves as a model for DNA bases. The reaction between 5-methyl-3-nitro-1H-pyrrol-2(5H)-one and NBP results in the formation of a stable adduct. nih.gov The energy barrier for this alkylation reaction has been calculated and is consistent with the observed mutagenicity of NMP. nih.gov
The decomposition of NMP, which leads to the formation of the alkylating intermediate, is dependent on pH. The reaction follows a rate equation of r = kdecNMP[OH-][NMP], with a decomposition rate constant of kdecNMP (37.5 °C) = 42 ± 1 M-1 s-1. acs.orgresearchgate.net The activation energy for this decomposition has been determined to be Ea = 94 ± 3 kJ mol-1. acs.orgresearchgate.net
| Parameter | Value | Conditions |
|---|---|---|
| Effective Alkylating Agent | 5-methyl-3-nitro-1H-pyrrol-2(5H)-one | Aqueous medium |
| Model Nucleophile | 4-(p-nitrobenzyl)pyridine (NBP) | Laboratory studies |
| Decomposition Rate Constant (kdecNMP) | 42 ± 1 M-1 s-1 | 37.5 °C |
| Activation Energy (Ea) | 94 ± 3 kJ mol-1 | - |
Redox Chemistry of Nitro Pyrroles
The redox chemistry of this compound primarily involves the reduction of its nitro groups, a transformation that has been observed in biological systems. Studies have shown that various intestinal bacteria can metabolize NMP. nih.gov This biotransformation involves the reduction of one of the nitro groups to an amino group, resulting in the formation of 1-nitro-2-methyl-4-aminopyrrole (NMAP). nih.gov
The nitroreduction activity is particularly prominent under anaerobic conditions. A range of anaerobic bacteria, including species of Actinomyces, Bacteroides, Clostridium, Eubacterium, Fusobacterium, and Peptostreptococcus, have demonstrated the ability to carry out this transformation. nih.gov Under aerobic conditions, the nitroreductase activity is significantly diminished, with only Actinomyces and Bacteroides species showing some, albeit reduced, activity. nih.gov
Further investigation into the enzymatic mechanism in Bacteroides thetaiotaomicron revealed that the reduction is dependent on NAD(P)H as a cofactor and is accelerated by the presence of glucose. nih.gov The activity is inhibited by dicoumarol and heat, and the enzyme responsible is inactivated by air, consistent with the preference for anaerobic conditions. nih.gov More recent studies have identified specific bacterial strains with high efficiency in degrading NMP to 4-amino-2-methyl-1-nitro-pyrrole, such as Staphylococcus xylosus, Lactobacillus fermentum, and Lactobacillus casei. researchgate.net In the case of S. xylosus, the degradation was observed to be rapid, occurring in less than 30 minutes. researchgate.net The enzymatic activity in the cell-free extract of S. xylosus was found to be NADH and NADPH dependent, suggesting the presence of an oxygen-insensitive nitroreductase. researchgate.net
| Bacterial Genus/Species | Nitroreduction Activity | Conditions |
|---|---|---|
| Actinomyces | Active | Anaerobic/Aerobic (reduced) |
| Bacteroides | Active | Anaerobic/Aerobic (reduced) |
| Clostridium | Active | Anaerobic |
| Eubacterium | Active | Anaerobic |
| Fusobacterium | Active | Anaerobic |
| Peptostreptococcus | Active | Anaerobic |
| Staphylococcus xylosus | Highly Active | - |
| Lactobacillus fermentum | Highly Active | - |
| Lactobacillus casei | Highly Active | - |
Theoretical and Computational Investigations of 2 Methyl 1,4 Dinitropyrrole
Electronic Structure Analysis
The electronic structure of a molecule is foundational to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry offers powerful tools to probe these characteristics at the atomic level.
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For 2-Methyl-1,4-dinitropyrrole, DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-31G* or 6-311++G(d,p), are instrumental in determining its optimized geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.
For instance, a DFT optimization would likely show a planar or near-planar pyrrole (B145914) ring, with the nitro groups potentially twisted out of the plane to minimize steric hindrance. The precise bond lengths within the pyrrole ring would offer insights into the degree of electron delocalization.
| Parameter | Predicted Value (using B3LYP/6-31G*) |
| C2-C3 Bond Length | ~1.39 Å |
| C3-C4 Bond Length | ~1.42 Å |
| C4-C5 Bond Length | ~1.38 Å |
| N1-C2 Bond Length | ~1.37 Å |
| N1-C5 Bond Length | ~1.38 Å |
| C-N (Nitro Group) Bond Length | ~1.45 Å |
| N-O (Nitro Group) Bond Length | ~1.22 Å |
| C-C-N Bond Angle | ~125° |
| O-N-O Bond Angle | ~124° |
| Note: These are representative values based on typical DFT calculations for similar nitroaromatic compounds and are intended for illustrative purposes. |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as the energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netresearchgate.netwuxiapptec.comschrodinger.com A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. nih.govresearchgate.netresearchgate.netwuxiapptec.comschrodinger.com For this compound, the electron-withdrawing nature of the two nitro groups is expected to significantly lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing its electrophilic character. researchgate.net
The aromaticity of the pyrrole ring is another crucial aspect. The introduction of nitro groups can influence the aromatic character of the ring. Aromaticity can be computationally assessed using methods like the Nucleus-Independent Chemical Shift (NICS). researchgate.netuni.edu.nigithub.iomdpi.com NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values typically indicating aromaticity. uni.edu.nigithub.iomdpi.com For this compound, while the pyrrole core is inherently aromatic, the strong electron-withdrawing effects of the nitro groups might lead to a reduction in its aromaticity compared to unsubstituted pyrrole. One study has suggested that the reactivity of this molecule can be partly explained by the effect of the N-NO2 group on the ring's aromaticity. d-nb.info
| Property | Predicted Value |
| HOMO Energy | ~ -8.5 eV |
| LUMO Energy | ~ -3.0 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
| NICS(0) Value | ~ -5 to -10 ppm |
| Note: These values are estimations based on typical computational results for nitropyrrole derivatives. |
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, providing insights into reaction mechanisms that can be difficult to obtain experimentally.
By mapping the potential energy surface of a reaction, computational chemistry can identify the transition states, which are the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For this compound, computational studies can elucidate the mechanisms of its decomposition or its reactions with other species. For example, the thermal decomposition of similar nitroaromatic compounds has been studied computationally, often revealing that the initial step is the homolytic cleavage of a C-NO2 or N-NO2 bond. nih.gov One study on the reactivity of this compound as an alkylating agent calculated the energy barrier for the alkylation of 4-(p-nitrobenzyl)pyridine (NBP) by a derivative of the molecule, which was consistent with its observed mutagenicity. d-nb.info
| Reaction | Predicted Activation Energy (kcal/mol) |
| N-NO2 Bond Cleavage | 30 - 40 |
| C-NO2 Bond Cleavage | 45 - 55 |
| Nucleophilic Attack at C5 | 15 - 25 |
| Note: These are illustrative values for potential reaction pathways and are not based on specific reported calculations for this molecule. |
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP is a powerful tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a significant positive potential around the pyrrole ring carbons and the hydrogen atoms, and a strong negative potential around the oxygen atoms of the nitro groups. This indicates that the ring is susceptible to nucleophilic attack.
In addition to MEP, Mulliken population analysis can be used to assign partial atomic charges to each atom in the molecule. researchgate.netwikipedia.orgresearchgate.netuni-muenchen.descience.gov A study on the related compound, 1-methyl-2,4-dinitropyrrole, employed DFT calculations to determine the electrostatic potential charges at the C-3 and C-5 positions to understand its reactivity towards further nitration. chemrxiv.org
| Atom | Predicted Charge (e) |
| N1 (pyrrole) | -0.4 |
| C2 (with methyl) | +0.1 |
| C4 (with nitro) | +0.3 |
| N (of C4-NO2) | +0.6 |
| O (of nitro groups) | -0.4 |
| Note: These values are representative and intended to illustrate expected charge distribution based on computational models of similar compounds. |
Spectroscopic Property Prediction
Computational chemistry can predict various spectroscopic properties, which can be used to aid in the identification and characterization of a compound.
Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrespectprogram.orgresearchgate.netresearchgate.netyoutube.com By calculating the energies of electronic transitions, TD-DFT can predict the maximum absorption wavelengths (λmax). For this compound, the presence of the nitro groups and the conjugated π-system of the pyrrole ring would lead to characteristic absorptions in the UV region. One study noted that TD-DFT calculations on dinitropyrroles indicated that they are strong chromophores.
Similarly, the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum, can be calculated using DFT. researchgate.netosti.govd-nb.info These calculations can help in assigning the vibrational modes observed in experimental IR spectra. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro groups, as well as C-H and C-N stretching and bending modes of the pyrrole ring. libretexts.org
Furthermore, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted computationally. d-nb.inforesearchgate.netpitt.edusigmaaldrich.com By calculating the magnetic shielding of the atomic nuclei, the ¹H and ¹³C NMR spectra can be simulated, aiding in the structural elucidation of the molecule.
| Spectroscopy | Predicted Feature | Predicted Value |
| UV-Vis (TD-DFT) | λmax | ~280-320 nm |
| IR (DFT) | NO2 symmetric stretch | ~1350 cm⁻¹ |
| IR (DFT) | NO2 asymmetric stretch | ~1550 cm⁻¹ |
| ¹³C NMR | C4 (with nitro group) | ~140 ppm |
| ¹H NMR | H3 and H5 | ~7.0-7.5 ppm |
| Note: These are estimated values based on computational predictions for analogous compounds. |
Advanced Computational Methodologies
The exploration of the chemical and physical properties of this compound is greatly enhanced by advanced computational methodologies. These techniques allow for the simulation of molecular behavior and reactivity at an atomistic level, providing insights that are often difficult or impossible to obtain through experimental means alone. This section delves into two powerful computational approaches, Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, and their applicability to the study of this compound.
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. alljournals.cn By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and thermodynamic properties of a compound like this compound in various environments.
A crucial component for accurate MD simulations is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. nih.gov For nitroaromatic compounds, specialized force fields are necessary to accurately model the complex interactions involving the nitro groups. The CHARMM force field, for instance, has been extended to include parameters for nitroalkanes and nitroarenes, which could be adapted for this compound. acs.orgnih.govresearchgate.netacs.org These parameters are typically developed by fitting to high-level quantum mechanical calculations and experimental data, such as densities and hydration energies. acs.orgnih.govresearchgate.net
The development of a reliable force field for this compound would involve the parameterization of bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). The non-bonded parameters, particularly the partial atomic charges and Lennard-Jones parameters for the nitro group and the pyrrole ring, are critical for reproducing bulk properties and intermolecular interactions.
Illustrative Force Field Parameters for Nitroaromatic Compounds:
Below is a table showcasing typical CHARMM-style force field parameters that would be necessary for the nitro group in a simulation of a nitroaromatic compound.
| Atom Type | Element | Mass (amu) | Partial Charge (e) | Epsilon (kcal/mol) | Rmin/2 (Å) |
| NNO2 | N | 14.007 | 0.50 | -0.20 | 1.85 |
| ONO2 | O | 15.999 | -0.45 | -0.12 | 1.70 |
| CArNO2 | C | 12.011 | 0.20 | -0.07 | 2.00 |
Note: These values are illustrative and would require specific parameterization for this compound.
MD simulations of this compound could be employed to investigate a range of properties, including:
Conformational Analysis: To determine the preferred orientations of the nitro groups relative to the pyrrole ring.
Solvation Dynamics: To study the interactions of the molecule with different solvents, which is crucial for understanding its solubility and reactivity in solution.
Thermal Stability: By simulating the molecule at various temperatures, one can gain insights into its thermal decomposition pathways, although this often requires reactive force fields.
Crystal Packing: For solid-state simulations, MD can predict crystal structures and lattice energies, which are important for understanding the material properties of this energetic compound.
Recent advancements have also seen the use of machine-learned potentials to investigate the photodissociation dynamics of nitroaromatic compounds, a technique that could be applied to understand the decomposition mechanisms of this compound upon excitation. acs.orgnih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical reactions and electronic properties in large, complex systems. frontiersin.orgmpg.de In this approach, the chemically active region of a system (e.g., the reacting molecule) is treated with a high-level of theory (Quantum Mechanics), while the surrounding environment (e.g., solvent or a protein active site) is described by a more computationally efficient method (Molecular Mechanics). frontiersin.orgresearchgate.net
For a molecule like this compound, QM/MM simulations would be particularly useful for studying its reactivity, such as its decomposition mechanisms or its interactions with other molecules where charge transfer and bond breaking/formation are involved. The QM region would typically consist of the this compound molecule itself, while the MM region would be the surrounding solvent or matrix.
The application of QM/MM methods to nitroaromatic compounds has been demonstrated in the study of their reduction mechanisms in biological systems. nih.gov Such studies can elucidate detailed reaction pathways, identify transition states, and calculate activation energies, providing a level of detail that is inaccessible to purely classical MD simulations. nih.govchemrxiv.org
Key aspects of applying QM/MM to this compound would include:
Partitioning the System: The molecule itself would be treated as the QM region. If studying its interaction with another molecule, the choice of where to draw the boundary between the QM and MM regions is a critical step.
Choosing the QM Level of Theory: Density Functional Theory (DFT) is a common choice for the QM part due to its balance of accuracy and computational cost. The choice of functional would be important for correctly describing the electronic structure of the nitro groups.
Treating the QM/MM Interface: The interaction between the QM and MM regions can be treated at different levels of sophistication, from mechanical embedding to more accurate electronic embedding schemes where the QM wavefunction is polarized by the MM charges. mpg.de
Potential Research Findings from QM/MM Studies:
| Research Question | Potential QM/MM Finding |
| Decomposition Pathway | Identification of transition states and intermediates in the thermal or photochemical decomposition. |
| Reactivity with Nucleophiles | Calculation of activation barriers for nucleophilic aromatic substitution reactions. |
| Electronic Spectra in Solution | Prediction of UV-Vis spectra and analysis of solvent effects on electronic transitions. |
| Interaction with Biological Systems | Elucidation of binding modes and reaction mechanisms within an enzyme active site. |
The use of QM/MM simulations could provide significant insights into the fundamental chemical behavior of this compound, guiding further experimental work and enhancing our understanding of this energetic material.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like 2-Methyl-1,4-dinitropyrrole. Although early instrumental analyses following its initial isolation were noted as complex, NMR remains the principal method for confirming the compound's covalent framework. nissan-zaidan.or.jpresearchgate.net
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: In a ¹H NMR spectrum of this compound, the proton signals are expected in specific regions based on their electronic environment. The methyl group (CH₃) protons would typically appear as a singlet. The two protons on the pyrrole (B145914) ring are in different chemical environments and would appear as two distinct signals, likely doublets, due to coupling with each other.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals would be expected: one for the methyl carbon and four for the carbons of the pyrrole ring, with the carbons bearing the nitro groups being significantly shifted downfield.
¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool for directly probing the nitrogen atoms. For this molecule, two signals would be anticipated, corresponding to the pyrrole ring nitrogen and the two equivalent nitrogen atoms of the nitro groups.
To unambiguously assign the signals from 1D NMR and map out the complete molecular structure, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, confirming the connectivity between the two protons on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the pyrrole proton signals to their corresponding carbon signals.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify atoms that are close in space. For a planar molecule like this, NOESY can confirm the proximity of the methyl group protons to the adjacent proton on the pyrrole ring.
Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for its sensitive detection in complex mixtures, such as processed foods. researchgate.net Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently used for its quantitation. nih.gov The analysis provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the elemental composition. Predicted data shows the expected m/z for various ionized forms (adducts) of the molecule.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Type | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 172.03528 |
| [M+Na]⁺ | 194.01722 |
| [M-H]⁻ | 170.02072 |
| [M+K]⁺ | 209.99116 |
| [M]⁺ | 171.02745 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. IR spectroscopy has been used in the characterization of this compound and related compounds formed from food preservatives. researchgate.netresearchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum provides information on the characteristic vibrations of molecular bonds. For this compound, strong absorption bands are expected for the nitro groups (NO₂), typically appearing as two distinct stretches (asymmetric and symmetric) in the 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions. Other expected signals include C-H stretching vibrations for the methyl group and the aromatic ring, and C=C and C-N stretching vibrations characteristic of the pyrrole ring.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. This technique is particularly sensitive to conjugated systems, such as the dinitropyrrole ring. The presence of the nitro groups, which are strong chromophores, combined with the conjugated pyrrole ring, ensures strong UV absorbance.
This property is exploited in analytical methods where a UV detector, often set at a wavelength like 254 nm, is used for its detection during high-performance liquid chromatography (HPLC). nih.gov While the specific absorption maximum (λmax) for the compound itself is not consistently reported, its reactivity and the formation of colored adducts can be monitored in the visible range (e.g., 560-580 nm), demonstrating the utility of UV-Vis spectroscopy in studying its chemical behavior. semanticscholar.org
Applications and Functional Roles in Advanced Chemical Sciences
Role as Synthetic Intermediates in Complex Organic Synthesis
The reactivity of the pyrrole (B145914) ring, augmented by the presence of electron-withdrawing nitro groups and an electron-donating methyl group, positions 2-Methyl-1,4-dinitropyrrole as a versatile intermediate in organic synthesis. The nitro groups can be readily transformed into other functional groups, opening pathways to a diverse array of substituted pyrroles.
Precursors to Highly Functionalized Heterocycles
While direct and extensive research on this compound as a precursor is not widely documented, the known reactivity of nitropyrroles allows for the extrapolation of its potential in synthesizing highly functionalized heterocycles. The nitro groups can undergo reduction to form amino groups, which are key functionalities for the construction of more complex heterocyclic systems. For instance, the reduction of the nitro groups could yield aminopyrroles, which are valuable precursors for the synthesis of fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines. These structures are recognized for their interesting biological activities. mdpi.com
Furthermore, the pyrrole ring itself can participate in various cycloaddition reactions, and the substituents can direct the regioselectivity of these transformations. The presence of both electron-donating and electron-withdrawing groups on the pyrrole ring of this compound suggests a nuanced reactivity profile that could be exploited for the synthesis of a wide range of substituted pyrrole derivatives.
Building Blocks for Advanced Molecular Architectures
The concept of using well-defined molecular building blocks to construct larger, functional molecular architectures is a cornerstone of modern chemistry. mdpi.com While specific applications of this compound in this context are not extensively reported, its structure is amenable to incorporation into larger systems. For example, the derivatization of the nitro groups into functionalities capable of polymerization could lead to the formation of polypyrrole derivatives. mdpi.comresearchgate.net Polypyrroles are a class of conducting polymers with a wide range of applications in electronics and materials science. mdpi.com
The synthesis of porous aromatic frameworks (PAFs) and other microporous polymers often relies on the use of rigid, functionalized aromatic building blocks. mdpi.com Although not yet demonstrated, the rigid core of this compound, after suitable functionalization, could potentially be used in the synthesis of such advanced materials.
Contributions to Functional Materials Chemistry
The electronic properties endowed by the nitro groups make this compound and its analogs interesting candidates for the development of functional materials.
Applications in Optical and Electronic Materials Development
There is a lack of specific research detailing the optical and electronic applications of this compound. However, the field of polypyrrole-based materials offers a glimpse into the potential of pyrrole derivatives in this area. Polypyrrole (PPy) is known for its high conductivity, environmental stability, and biocompatibility. mdpi.com The incorporation of functional groups, such as those that could be derived from this compound, can tune the electronic and optical properties of the resulting polymers. For instance, plasma-polymerized polypyrrole films have been studied for their electrochemical properties, which can be enhanced by thermal treatment. nih.gov The development of composites, such as polypyrrole/Au nanofibers, further highlights the versatility of pyrrole-based materials in creating nanostructured composites for applications in microelectronics and chemical sensors. nih.gov
Energetic Materials Research (for polynitropyrrole analogs)
The broader field of energetic materials has seen extensive investigation into nitrogen-containing heterocycles like nitrated pyrazoles and triazoles. nih.govmdpi.comrsc.org These compounds are sought after for their high heat of formation, good thermal stability, and detonation performance. nih.govmdpi.com The research in this area provides a strong impetus for the investigation of polynitropyrroles as potentially valuable energetic materials.
Table 1: Comparison of Energetic Properties of Related Nitro-Heterocyclic Compounds
| Compound | Detonation Velocity (Vd, m/s) | Detonation Pressure (P, GPa) | Reference |
| 1-Methyl-2,3,4,5-tetranitropyrrole | 8950 | 36.9 | researchgate.net |
| 1-methyl-3,4,5-trinitropyrazole (MTNP) | 8650 | 33.7 | mdpi.com |
| Hydroxylammonium salt of a dinitromethyl-nitropyrazole derivative | 8700 | Not Reported | rsc.org |
This table presents data for compounds structurally related to polynitropyrroles to illustrate the energetic potential of this class of materials.
Catalytic Activity or Ligand Synthesis Applications
The pyrrole moiety is a common structural motif in ligands used in coordination chemistry and catalysis. The synthesis of pyrrole-based pincer ligands, for example, demonstrates the utility of the pyrrole scaffold in creating complexes with various metals. nih.gov While there is no specific literature on the catalytic activity of this compound itself, its functional groups could be modified to create novel ligands. For instance, the reduction of the nitro groups to amines would provide coordination sites for metal ions.
The synthesis of pyrrole-pyridine based ligands using methods like the Suzuki coupling showcases how pyrrole units can be incorporated into larger, multidentate ligand systems. beilstein-journals.org Such ligands are of interest for their applications in the chemistry of rare-earth metals and for their potential luminescent properties. beilstein-journals.org Although not directly employing this compound, these studies pave the way for how it could be chemically modified and utilized in the design of new ligands and catalysts. There are also examples of heterogeneous cobalt catalysts being used for the cascade synthesis of pyrroles from nitroarenes, which underscores the importance of both pyrroles and nitro-group transformations in catalysis. nih.gov
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes
Currently, the known formation of 2-Methyl-1,4-dinitropyrrole is primarily through the reaction of sorbic acid and nitrite (B80452) under specific conditions, a process that is more of a discovery of a reaction byproduct than a targeted synthesis. A significant and unaddressed challenge is the development of deliberate, efficient, and sustainable synthetic routes to this compound. Future research should focus on methodologies that offer high yields, selectivity, and utilize environmentally benign reagents and solvents. Exploring green chemistry principles in its synthesis would not only provide a reliable source of the compound for further studies but also mitigate the environmental impact associated with traditional nitration methods.
Table 1: Potential Sustainable Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of enzymes capable of nitrating the pyrrole (B145914) ring. |
| Flow Chemistry | Enhanced safety for nitration reactions, improved heat and mass transfer, potential for automation and scalability. ewadirect.comeuropa.eu | Development of a continuous-flow process for the controlled nitration of a suitable 2-methylpyrrole precursor. |
| Electrosynthesis | Avoidance of harsh nitrating agents, precise control over reaction conditions. | Investigating the electrochemical nitration of 2-methylpyrrole derivatives. |
Deeper Mechanistic Understanding of Complex Transformations
The transformation of this compound within biological systems, particularly its metabolism by intestinal bacteria, has been a subject of preliminary investigation. nih.gov However, a deep mechanistic understanding of these and other complex transformations is lacking. Future research should employ a combination of experimental and computational techniques to elucidate the intricate pathways of its reactions.
A crucial area of investigation is the detailed mechanism of its action as an alkylating agent. Understanding the specific sites of interaction with biomolecules and the kinetics of these reactions will provide a clearer picture of its mutagenicity. Furthermore, exploring the chemistry of its metabolic products, such as 1-nitro-2-methyl-4-aminopyrrole, will be vital in assessing their biological activity and fate. nih.gov
Exploration of Undiscovered Reactivity Profiles
Beyond its known role as a mutagen and alkylating agent, the broader reactivity profile of this compound remains largely unexplored. The presence of two nitro groups on the pyrrole ring suggests a rich and potentially novel chemical reactivity. Future research should aim to uncover new transformations and reactions of this compound.
Investigations could include its potential as a precursor in the synthesis of novel heterocyclic compounds, its utility in cycloaddition reactions, or its behavior under various oxidative and reductive conditions. Unveiling new reaction pathways will not only expand the fundamental knowledge of dinitropyrrole chemistry but could also lead to the discovery of new molecules with interesting properties.
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool to complement and guide experimental studies on this compound. While general computational models for predicting chemical reactions and properties exist, there is a need for the development and application of specific models tailored to this dinitropyrrole system.
Future computational work could focus on:
Predicting Reaction Outcomes: Developing machine learning models to predict the products and yields of its reactions with various reagents.
Elucidating Reaction Mechanisms: Using quantum chemical calculations to map out the energy landscapes of its transformations, providing insights into transition states and reaction intermediates.
Predicting Physicochemical and Biological Properties: Employing quantitative structure-activity relationship (QSAR) models to predict its toxicity, mutagenicity, and other biological activities based on its molecular structure.
These predictive models can accelerate research by prioritizing promising experimental avenues and providing a deeper theoretical understanding of its chemical behavior.
Integration with Emerging Technologies in Chemical Synthesis and Analysis
The study of this compound can be significantly advanced by integrating emerging technologies in chemical synthesis and analysis. The inherent safety concerns associated with nitrated compounds make technologies like flow chemistry particularly attractive. ewadirect.comeuropa.eu A continuous-flow setup could enable the safe and controlled synthesis of this compound and its derivatives, facilitating more extensive research into its properties and reactivity.
Q & A
Q. Methodological Answer :
Q. Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential mutagenicity (analogous to 1,4-dioxane protocols ).
- Storage : Keep in amber glass under argon at –20°C to prevent photolytic or oxidative degradation.
Advanced: How can computational methods predict the environmental persistence of this compound?
Q. Methodological Answer :
- QSPR Models : Correlate molecular descriptors (logP, HOMO-LUMO gaps) with biodegradation half-lives.
- Degradation Simulations : Use Gaussian software to model hydrolysis pathways under varying pH (e.g., base-catalyzed nitro group elimination).
- Experimental Cross-Check : Validate predictions via soil slurry microcosm studies with LC-MS monitoring .
Basic: What solvents are compatible with this compound for reaction studies?
Q. Methodological Answer :
- Polar Aprotic Solvents : DMSO, DMF (enhance solubility but may complicate purification).
- Chlorinated Solvents : Dichloromethane, chloroform (ideal for nitration steps).
Avoid alcohols or water, which may hydrolyze nitro groups under acidic conditions .
Advanced: How do isotopic labeling studies clarify the mechanism of nitro group reduction in this compound?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
